molecular formula C18H24O B12571765 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene CAS No. 606144-98-3

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene

Cat. No.: B12571765
CAS No.: 606144-98-3
M. Wt: 256.4 g/mol
InChI Key: FZMYTKOTBAAHLR-UHFFFAOYSA-N
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Description

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene is an organic compound with a complex structure that includes a methoxy group, a benzene ring, and a cyclohexene ring with trimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene typically involves several steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene involves its interaction with various molecular targets and pathways:

    Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,6,6-Trimethyl-1-cyclohexene-1-ethanol: Similar structure but with an alcohol group instead of a methoxy group.

    4-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-3-buten-2-one: Contains a similar cyclohexene ring but with different functional groups.

Uniqueness

1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene is unique due to its combination of a methoxy group, a benzene ring, and a cyclohexene ring with trimethyl substitutions

Properties

CAS No.

606144-98-3

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene

InChI

InChI=1S/C18H24O/c1-14-7-6-12-18(2,3)17(14)11-10-15-8-5-9-16(13-15)19-4/h5,7-11,13,17H,6,12H2,1-4H3

InChI Key

FZMYTKOTBAAHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(C1C=CC2=CC(=CC=C2)OC)(C)C

Origin of Product

United States

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